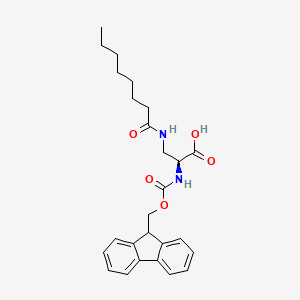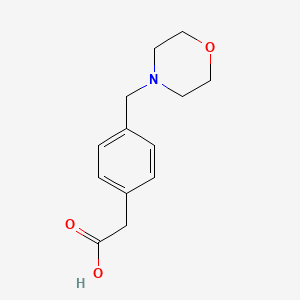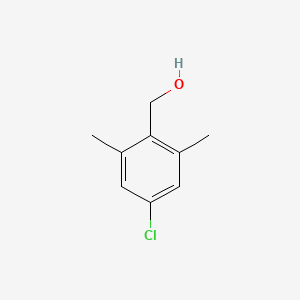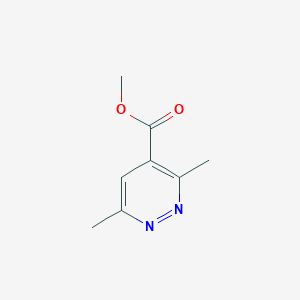
Methyl 3,6-dimethylpyridazine-4-carboxylate
描述
“Methyl 3,6-dimethylpyridazine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O2 . It is used in research and not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “Methyl 3,6-dimethylpyridazine-4-carboxylate” is represented by the formula C8H10N2O2 . The exact structure is not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3,6-dimethylpyridazine-4-carboxylate” are not detailed in the search results, pyridazinediones, a related class of compounds, have been used in various fields of organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3,6-dimethylpyridazine-4-carboxylate” are not fully detailed in the search results. The molecular weight is 166.18 g/mol .科学研究应用
Cancer Treatment and Mechanisms
- Temozolomide, a compound related to the chemical class of Methyl 3,6-dimethylpyridazine-4-carboxylate, is used in cancer treatment, particularly for brain tumors. It's an alkylating agent showing significant antitumor activity by damaging tumor DNA. Research emphasizes its potential when combined with other treatments, despite its modest activity against certain pediatric brain tumors (Barone et al., 2006).
Biochemical Applications
- The study of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis provides insights into the biochemical and molecular mechanisms underlying cancer. This research helps understand the stages of colon carcinogenesis and the role of biotransformation and antioxidant enzymes in DMH intoxication, which could relate to the metabolic pathways and toxicological profiles of similar compounds (Venkatachalam et al., 2020).
Drug Synthesis and Medicinal Chemistry
- Levulinic acid (LEV), a biomass-derived compound with carboxyl and carbonyl functional groups, demonstrates versatility in drug synthesis, akin to the potential chemical flexibility of Methyl 3,6-dimethylpyridazine-4-carboxylate. LEV's derivatives are used in synthesizing value-added chemicals and drugs, highlighting the importance of such compounds in creating cost-effective and cleaner reactions in medicinal chemistry (Zhang et al., 2021).
Mechanisms of Toxicity and Environmental Impact
- Nitrosamines in water, particularly N-nitrosodimethylamine (NDMA), represent a significant research area concerning environmental toxicity and public health. Studies on nitrosamines' formation, detection, and removal from water sources could parallel investigations into the environmental behaviors and impacts of structurally related compounds like Methyl 3,6-dimethylpyridazine-4-carboxylate (Nawrocki & Andrzejewski, 2011).
属性
IUPAC Name |
methyl 3,6-dimethylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12-3)6(2)10-9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODUIWRYNRLLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857010 | |
| Record name | Methyl 3,6-dimethylpyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dimethylpyridazine-4-carboxylate | |
CAS RN |
897008-37-6 | |
| Record name | Methyl 3,6-dimethylpyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)


![3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1429847.png)

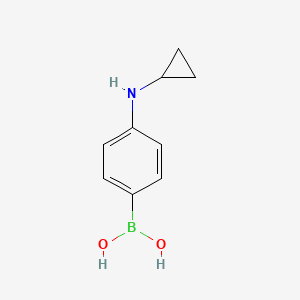
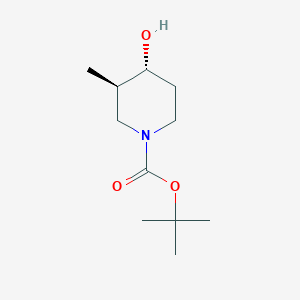
![Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate](/img/structure/B1429857.png)
